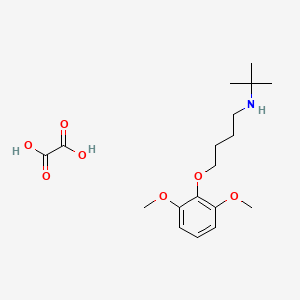![molecular formula C22H16Cl2N4O B4975089 N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, commonly known as ML347, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. ML347 is a selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which has been implicated in a variety of cellular processes, including protein trafficking and signaling pathways.
Mecanismo De Acción
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is a cytosolic enzyme that catalyzes the co-translational myristoylation of a variety of proteins, including several important signaling proteins. Myristoylation is a lipid modification that is required for proper localization and activity of these proteins. ML347 inhibits N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide by binding to the enzyme's active site and preventing the transfer of myristic acid to its target proteins.
Biochemical and Physiological Effects:
Inhibition of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide by ML347 has been shown to affect the localization and activity of several important signaling proteins, including AKT and ERK. ML347 has also been shown to inhibit cancer cell migration and invasion, as well as to regulate autophagy. However, the physiological effects of ML347 are still largely unknown, and further research is needed to fully understand its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ML347 is its selectivity for N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, ML347 has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the effects of ML347 on other cellular processes and pathways are still largely unknown, and further research is needed to fully understand its potential limitations.
Direcciones Futuras
There are several potential future directions for research involving ML347. One area of interest is the role of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide in cancer progression, and the potential use of ML347 as a therapeutic agent for cancer treatment. Another area of interest is the regulation of autophagy by N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, and the potential use of ML347 in the treatment of autophagy-related diseases. Additionally, further research is needed to fully understand the physiological effects of ML347 and its potential applications in other cellular processes and pathways.
Métodos De Síntesis
The synthesis of ML347 involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 4-methylphthalic anhydride to form 4-(2,6-dichlorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 4-(4-aminophthalazin-1-yl)aniline to yield ML347.
Aplicaciones Científicas De Investigación
ML347 has been shown to be a potent and selective inhibitor of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, with an IC50 value of 30 nM. N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been implicated in a variety of cellular processes, including protein trafficking and signaling pathways, and its inhibition by ML347 has been shown to affect the localization and activity of several important signaling proteins, including AKT and ERK. ML347 has also been used to study the role of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide in cancer cell migration and invasion, as well as in the regulation of autophagy.
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c1-13-16-5-2-3-6-17(16)21(28-27-13)25-15-11-9-14(10-12-15)22(29)26-20-18(23)7-4-8-19(20)24/h2-12H,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUYLMOHGWIUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)

![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)
![3-(2-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975080.png)
![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
![N-(3-methylphenyl)-3-(1-{[(4S*,6R*)-6-methyl-2-thioxohexahydro-4-pyrimidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B4975099.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)